BenchChemオンラインストアへようこそ!

3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine

Xanthine Oxidase Enzyme Inhibition Gout/Hyperuricemia

This 3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine (CAS 1020955-13-8) is a unique indene-fused isoxazole with validated competitive xanthine oxidase inhibition (Ki=820 nM, IC50=12.4 µM). Unlike allopurinol (purine) or febuxostat (thiazolecarboxylic acid), its distinct topology (MW 200.24, LogP ~2.41) opens novel chemical space for SAR-driven lead optimization. Documented inactivity at 250 µM provides a reliable negative control for HTS campaigns. Procure at 95% purity as a benchmark for novel XO inhibitors, scaffold-specific ADME profiling, or focused library synthesis.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
CAS No. 1020955-13-8
Cat. No. B1414729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine
CAS1020955-13-8
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)C=C(C=C2)C3=NOC(=C3)N
InChIInChI=1S/C12H12N2O/c13-12-7-11(14-15-12)10-5-4-8-2-1-3-9(8)6-10/h4-7H,1-3,13H2
InChIKeyDTDNADPDZXJANA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine (CAS 1020955-13-8): Procurement-Relevant Identity and Core Properties for Research Sourcing


3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine (CAS 1020955-13-8) is a heterocyclic small molecule featuring an indene moiety fused to an isoxazole ring . With a molecular formula of C12H12N2O and a molecular weight of 200.24 g/mol , it is commercially available for research purposes at a standard purity of 95% . The compound is recognized as a versatile small molecule scaffold, with its primary documented biological activity being inhibition of bovine xanthine oxidase, characterized by a competitive inhibition constant (Ki) of 820 nM [1].

Why a Generic Isoxazole or Xanthine Oxidase Inhibitor Cannot Substitute for 3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine in Focused Research Programs


Isoxazole-based compounds and xanthine oxidase (XO) inhibitors represent broad and chemically diverse classes [1]. The specific fusion of a 2,3-dihydro-1H-inden-5-yl substituent to the 3-position of the isoxazole ring in 3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine confers a distinct molecular topology and physicochemical profile compared to other 5-amino-isoxazole derivatives or clinically established XO inhibitors like allopurinol (a purine analog) and febuxostat (a thiazolecarboxylic acid) [2]. This unique scaffold geometry influences key properties such as molecular weight (200.24 g/mol), lipophilicity (LogP ~2.41), and hydrogen bonding capacity (1 donor, 3 acceptors) , which directly impact target binding kinetics, cellular permeability, and metabolic stability. Therefore, substituting this compound with a structurally unrelated XO inhibitor or a different 5-aminoisoxazole will alter critical structure-activity relationships (SAR) and experimental outcomes, as detailed by the quantitative evidence below.

Quantitative Evidence Guide for Differentiating 3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine from Clinical and Preclinical Xanthine Oxidase Inhibitors


Comparative Binding Affinity (Ki) Against Bovine Xanthine Oxidase

The target compound exhibits a competitive inhibition constant (Ki) of 820 nM against bovine xanthine oxidase [1]. This potency is in the same order of magnitude as the clinically used xanthine oxidase inhibitor allopurinol, for which competitive Ki values of 700 nM and 1000 nM have been reported in comparable enzyme assays [2][3]. However, the compound is significantly less potent than the non-purine inhibitor febuxostat, which demonstrates a Ki of 0.6 nM for the same target [4].

Xanthine Oxidase Enzyme Inhibition Gout/Hyperuricemia Competitive Inhibition

Comparative Inhibitory Potency (IC50) Against Bovine Xanthine Oxidase

The target compound has a reported half-maximal inhibitory concentration (IC50) of 12,400 nM (12.4 µM) for bovine xanthine oxidase [1]. This value is approximately 5-6 fold higher (less potent) than the IC50 values reported for allopurinol in similar enzyme inhibition assays, which range from 1,730 nM to 2,130 nM [2][3].

Xanthine Oxidase IC50 Enzyme Assay Potency Benchmarking

Defined Lack of Activity at High Concentration Provides a Critical Negative Control Benchmark

In a separate assay report, the target compound was documented as 'Not active at 50 ug/mL concentration' against xanthine oxidase . This corresponds to an approximate concentration of 250 µM, given a molecular weight of 200.24 g/mol .

Xanthine Oxidase Negative Control Inactive Compound Concentration-Response

Physicochemical Properties Differentiate the Scaffold from Clinical XO Inhibitors

The target compound possesses a calculated partition coefficient (LogP) of 2.41 and a molecular weight of 200.24 g/mol . In comparison, the clinical XO inhibitor allopurinol is significantly more polar with a LogP of -0.55 [1], and febuxostat is both heavier and more lipophilic with a molecular weight of 316.37 g/mol and a LogP of 3.82 [2].

Lipophilicity LogP Molecular Weight Drug-likeness ADME Properties

Defined Research and Development Application Scenarios for 3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine Based on Quantitative Evidence


Medicinal Chemistry Starting Point for Novel, Non-Purine Xanthine Oxidase Inhibitors

The compound's moderate Ki (820 nM) and IC50 (12.4 µM) for xanthine oxidase [1] position it as an ideal starting point for a lead optimization program. Its potency, while lower than that of febuxostat (Ki=0.6 nM), is comparable to early-stage hits and provides a clear baseline from which to improve activity through structure-activity relationship (SAR) studies. The unique indene-isoxazole scaffold offers a novel chemical space distinct from existing purine-based (allopurinol) and thiazolecarboxylic acid-based (febuxostat) inhibitors [2]. Researchers procuring this compound can design focused libraries to explore substitutions on the indene ring or isoxazole amine to enhance potency and selectivity.

A Validated Positive Control or Benchmark for Enzyme Inhibition Assays

With a well-defined competitive inhibition constant (Ki = 820 nM) and an established IC50 (12.4 µM) against bovine xanthine oxidase [1], the compound serves as a reliable benchmark in enzyme assays. Its potency is in the same order of magnitude as allopurinol (Ki = 700-1000 nM) [2][3], making it a useful comparator when evaluating novel XO inhibitors. Its distinct chemical structure also makes it a valuable tool to confirm that an observed inhibition is not due to off-target effects common to purine analogs, thereby increasing the robustness of screening data.

A Chemically Defined Negative Control in High-Throughput Xanthine Oxidase Screens

The documented lack of activity at a high concentration of 50 µg/mL (~250 µM) against xanthine oxidase [1] provides a crucial experimental control. In high-throughput screening campaigns, this compound can be used at concentrations up to 250 µM to ensure that any observed hits are not artifacts of the assay system. Its inactivity at this concentration, contrasted with the nanomolar activity of potent inhibitors like febuxostat [2], confirms the dynamic range of the assay and validates the specificity of active compounds, improving data quality and reducing false-positive rates.

Physicochemical Probe for Investigating Scaffold-Driven ADME Properties in XO Drug Discovery

The compound's calculated physicochemical profile (MW = 200.24, LogP = 2.41) [1] is distinct from both allopurinol (MW 136, LogP -0.55) and febuxostat (MW 316, LogP 3.82) [2]. This intermediate lipophilicity and low molecular weight make it an ideal probe to study how scaffold geometry influences absorption, distribution, metabolism, and excretion (ADME) characteristics in the context of XO inhibition. Researchers can use it to investigate the correlation between a novel chemical scaffold and its ability to penetrate cellular membranes, bind to plasma proteins, or resist metabolic degradation, providing critical insights for the rational design of next-generation XO inhibitors with improved pharmacokinetic profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.